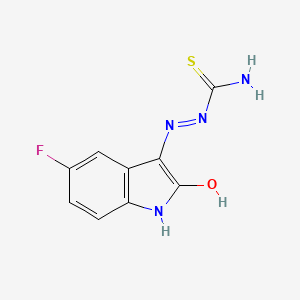

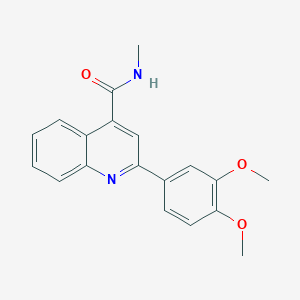

![molecular formula C21H21N3O3 B5578903 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)

2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxadiazoles and their derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The synthesis of these compounds involves various strategies, including the cyclization of hydrazides and the reaction with carboxylic acids or their derivatives.

Synthesis Analysis

The synthesis of oxadiazole derivatives often starts from readily available acids or hydrazides. A common approach involves the cyclization of hydrazides with acyl chlorides or esters in the presence of dehydrating agents to form 1,3,4-oxadiazoles. For example, derivatives have been synthesized using phosphonomethylhydrazide with N-acylated imidates, yielding compounds after the elimination of ethanamide (Harizi, 2006).

Molecular Structure Analysis

Molecular structure analysis of such compounds is commonly performed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. Studies on similar compounds have shown the crystal structure to be stabilized by various interactions, including hydrogen bonds and π-π interactions (Sagar et al., 2018).

Chemical Reactions and Properties

Oxadiazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution and ring-opening reactions, depending on the substituents present on the ring. These reactions are crucial for modifying the chemical structure and thus the biological activity of the compounds.

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for further development into therapeutic agents.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for the compound's biological activity and pharmacokinetic profile. For instance, the presence of the oxadiazole ring contributes to the compound's electron-withdrawing capacity, affecting its reactivity with biological targets.

References

- Harizi, A. (2006). Synthese Originale de 5-Aryl (ou 5-benzyl)-2[(1-Diethoxyphosphonyl)methyl]-1,3,4-oxadiazoles par Action du Phosphonomethylhydrazide sur les Imidates N-Acyles. Phosphorus, Sulfur, and Silicon and the Related Elements, 181, 2377 - 2385. Link to source.

- Sagar, B. K., Yathirajan, H., Rathore, R., & Glidewell, C. (2018). Four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides: order versus disorder, and similar molecular conformations but different modes of supramolecular aggregation, with a new disordered refinement of 2-amino-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene. Acta Crystallographica. Section C, Structural Chemistry, 74 Pt 1, 45-53. Link to source.

科学的研究の応用

Anticancer Potential Research on similar compounds, such as N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, has shown significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds were found to exhibit moderate to excellent activity, suggesting the potential therapeutic relevance of 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide in cancer treatment, given the structural similarities within this chemical class (B. Ravinaik et al., 2021).

Antiplasmodial Activity Another relevant application comes from the antiplasmodial activity observed in acyl derivatives of furazanes, which shares a similar interest in exploring the biological activities of oxadiazole compounds. These derivatives demonstrated promising activities against Plasmodium falciparum strains, highlighting the potential of 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide in malaria treatment due to the commonality of the oxadiazole moiety (Theresa Hermann et al., 2021).

Antidiabetic Screening The oxadiazole derivatives have also been evaluated for their antidiabetic properties through in vitro screenings. Specifically, dihydropyrimidine derivatives featuring the oxadiazole ring have shown promise in inhibiting α-amylase, an enzyme implicated in the breakdown of carbohydrates and subsequent blood sugar regulation. This suggests potential research avenues for 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide in the context of diabetes management (J. Lalpara et al., 2021).

Herbicidal Activities Research into the herbicidal activities of oxadiazoles, such as the study on 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles, reveals that these compounds can offer effective solutions for weed control. Given the structural relevance, 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide could be explored for its potential herbicidal properties, providing a novel approach to agricultural pest management (W. Bao, 2008).

特性

IUPAC Name |

2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-14-6-4-7-15(12-14)19-23-21(27-24-19)18-10-3-2-9-17(18)20(25)22-13-16-8-5-11-26-16/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWKDYJNWUIKSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

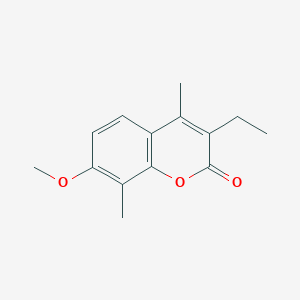

![methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5578829.png)

![5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5578838.png)

![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5578860.png)

![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5578884.png)

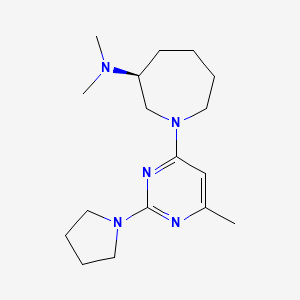

![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)

![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5578918.png)